TAS-119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor this compound binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis; it plays an essential role in the regulation of spindle assembly.
Wissenschaftliche Forschungsanwendungen
Antitumor Efficacy and Sensitivity Predictors
TAS-119 has shown potential in enhancing the efficacy of taxanes and has been identified as a clinical candidate for testing in combination with these drugs. In vitro studies revealed that this compound, in combination with paclitaxel, inhibited the growth of multiple human cancer cell lines derived from various tissues, including paclitaxel-resistant ones. This antitumor efficacy was also observed in vivo, where this compound, combined with paclitaxel or docetaxel, inhibited tumor growth in various models. Importantly, this compound did not exacerbate the known side effects of taxanes, such as neutropenia and neurotoxicity. This combination was well tolerated in animal models, indicating the potential of this compound to enhance the efficacy of taxanes in cancer treatment without additional toxicity (Sootome et al., 2020).
Moreover, specific gene abnormalities have been identified as predictive markers for this compound sensitivity. In particular, Myc amplification and/or CTNNB1 (beta-catenin) mutation were associated with increased sensitivity to this compound. The compound demonstrated substantial tumor growth reduction in xenograft models possessing these gene mutations. This suggests that this compound could be particularly effective in tumors with these specific genetic backgrounds (Denmeade et al., 2014).
Preclinical Characterization and Therapeutic Potential
This compound has undergone preclinical characterization as a novel, orally active, and highly selective inhibitor of Aurora kinase A. It demonstrated a strong inhibitory effect against Aurora A and effectively suppressed the growth of various cancer cell lines harboring MYC family amplification and CTNNB1 mutation. In xenograft models of human lung cancer cells with these mutations, this compound showed significant antitumor activity at well-tolerated doses. Additionally, it exhibited an inhibitory effect against tropomyosin receptor kinase (TRK)A, TRKB, and TRKC, suggesting its potential as an anticancer drug, especially for patients harboring MYC amplification, CTNNB1 mutation, and NTRK fusion (Miura et al., 2021).
Furthermore, this compound has been studied for its therapeutic potential in a Trk-driven cancer model. It inhibited TrkA activity and cell proliferation of colorectal cancer cell lines harboring TPM3-TrkA fusions. In xenograft models, treatment with this compound resulted in dose-dependent inhibition of tumor growth, demonstrating good tolerability and suggesting that this compound holds therapeutic potential for cancers with Trk rearrangements (Sootome et al., 2015).
Eigenschaften
Molekularformel |
C26H24N4O2 |
---|---|
Aussehen |
Solid powder |
Synonyme |
TAS-119; TAS 119; TAS119; TAS-2104; TAS 2104; TAS2104.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.